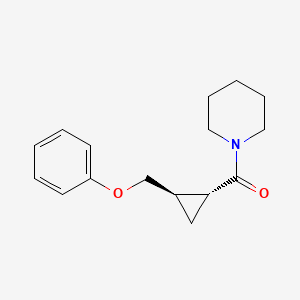
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative features a phenoxymethyl group attached to a cyclopropyl ring, which is further connected to the piperidine ring via a carbonyl group. The trans- configuration indicates the specific spatial arrangement of the substituents around the cyclopropyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the cyclopropyl and piperidine moieties through a carbonyl group, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.
Cycloaddition: The cyclopropyl ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols
Cycloaddition: Various dienes and dienophiles
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Cycloaddition: Larger ring systems
Scientific Research Applications
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The cyclopropyl ring provides rigidity, enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, simpler in structure but widely used in pharmaceuticals.
Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups, used in various chemical and biological applications.
Cyclopropyl derivatives: Compounds containing cyclopropyl rings, known for their unique chemical reactivity and biological activity.
Uniqueness
Piperidine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-, trans- is unique due to its combination of a piperidine ring, a phenoxymethyl group, and a cyclopropyl ring. This structural complexity provides a distinct set of chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
102617-10-7 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H21NO2/c18-16(17-9-5-2-6-10-17)15-11-13(15)12-19-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/t13-,15+/m0/s1 |
InChI Key |
XRKOWMJQZZAFLZ-DZGCQCFKSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2C[C@H]2COC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC2COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















